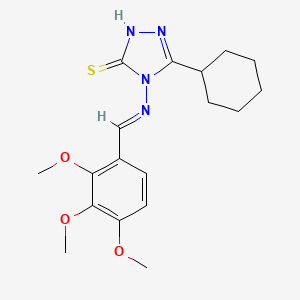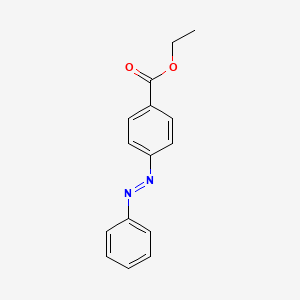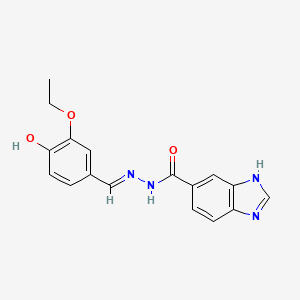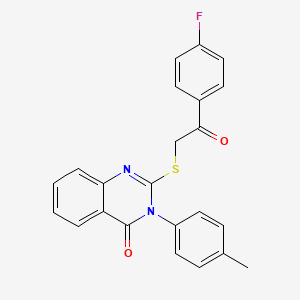
N'-(2-(Benzyloxy)benzylidene)-4-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-(Benzyloxy)benzylidene)-4-nitrobenzohydrazide is a compound that belongs to the class of Schiff bases, which are characterized by the presence of an azomethine group (-C=N-). This compound is synthesized through the condensation reaction between an aldehyde and a hydrazide. Schiff bases are known for their wide range of applications in various fields such as medicinal chemistry, coordination chemistry, and material science due to their versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-(Benzyloxy)benzylidene)-4-nitrobenzohydrazide typically involves the condensation of 2-(benzyloxy)benzaldehyde with 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acids or aldehydes.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acids or aldehydes.
Reduction: Amines.
Substitution: Nitro, sulfo, or halogenated derivatives of the aromatic rings.
科学的研究の応用
N’-(2-(Benzyloxy)benzylidene)-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.
Biology: Investigated for its antimicrobial and antioxidant activities. Schiff bases are known to exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Potential use in drug design and development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of N’-(2-(Benzyloxy)benzylidene)-4-nitrobenzohydrazide involves its interaction with biological molecules through the azomethine group. This group can form coordination bonds with metal ions, which can enhance the compound’s biological activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and increasing its bioavailability.
類似化合物との比較
- N’-(3-(Benzyloxy)benzylidene)-2-fluorobenzohydrazide
- (E)-N’-(4-(prop-2-yn-1-yloxy)benzylidene)benzohydrazide
- (E)-N’-(2-(benzyloxy)naphthalen-1-yl)methylene)-4-chlorobenzohydrazide
Comparison: N’-(2-(Benzyloxy)benzylidene)-4-nitrobenzohydrazide is unique due to the presence of both the benzyloxy and nitro groups, which impart distinct chemical and biological properties. The benzyloxy group enhances lipophilicity, while the nitro group can participate in redox reactions, making the compound versatile in various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles due to these functional groups.
This detailed article provides a comprehensive overview of N’-(2-(Benzyloxy)benzylidene)-4-nitrobenzohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
302909-88-2 |
|---|---|
分子式 |
C21H17N3O4 |
分子量 |
375.4 g/mol |
IUPAC名 |
4-nitro-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H17N3O4/c25-21(17-10-12-19(13-11-17)24(26)27)23-22-14-18-8-4-5-9-20(18)28-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,23,25)/b22-14+ |
InChIキー |
CKNJPSKLOKCLPR-HYARGMPZSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11978902.png)



![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11978935.png)

![2-methylpropyl (2E)-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978944.png)
![4-methyl-N-((Z)-2-(3-phenoxyphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11978951.png)


![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11978973.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978974.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11978998.png)
